molecular formula C28H29NOS2 B11038902 1-(2,2,4,6,8-pentamethylquinolin-1(2H)-yl)-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}ethanone

1-(2,2,4,6,8-pentamethylquinolin-1(2H)-yl)-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}ethanone

Cat. No.: B11038902
M. Wt: 459.7 g/mol
InChI Key: AYHQFTYROZBIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,2,4,6,8-pentamethyl-1(2H)-quinolinyl]-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}-1-ethanone is a complex organic compound characterized by its unique quinoline and phenylsulfanyl groups

Preparation Methods

The synthesis of 1-[2,2,4,6,8-pentamethyl-1(2H)-quinolinyl]-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}-1-ethanone involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pentamethyl groups: This step involves alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the phenylsulfanyl groups: This is done through nucleophilic substitution reactions, where a phenylsulfanyl group is introduced to the quinoline core.

    Final coupling: The ethanone moiety is introduced through a coupling reaction, often using reagents like acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[2,2,4,6,8-pentamethyl-1(2H)-quinolinyl]-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The phenylsulfanyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfanyl groups, forming new derivatives.

    Coupling Reactions: The ethanone moiety can participate in coupling reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions.

Scientific Research Applications

1-[2,2,4,6,8-pentamethyl-1(2H)-quinolinyl]-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2,2,4,6,8-pentamethyl-1(2H)-quinolinyl]-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}-1-ethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The phenylsulfanyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

1-[2,2,4,6,8-pentamethyl-1(2H)-quinolinyl]-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}-1-ethanone can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity, chloroquine has a simpler structure but shares the quinoline core.

    Quinoline N-oxides: These compounds have similar oxidation states but differ in their substituents and overall reactivity.

    Phenylsulfanyl derivatives: Compounds with phenylsulfanyl groups exhibit similar substitution reactions but may differ in their biological activities.

The uniqueness of 1-[2,2,4,6,8-pentamethyl-1(2H)-quinolinyl]-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}-1-ethanone lies in its combination of quinoline and phenylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H29NOS2

Molecular Weight

459.7 g/mol

IUPAC Name

1-(2,2,4,6,8-pentamethylquinolin-1-yl)-2-(4-phenylsulfanylphenyl)sulfanylethanone

InChI

InChI=1S/C28H29NOS2/c1-19-15-20(2)27-25(16-19)21(3)17-28(4,5)29(27)26(30)18-31-22-11-13-24(14-12-22)32-23-9-7-6-8-10-23/h6-17H,18H2,1-5H3

InChI Key

AYHQFTYROZBIAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(N2C(=O)CSC3=CC=C(C=C3)SC4=CC=CC=C4)(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.